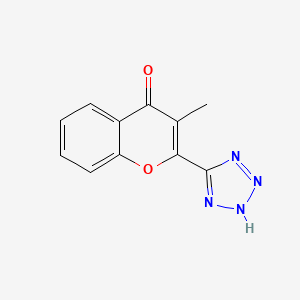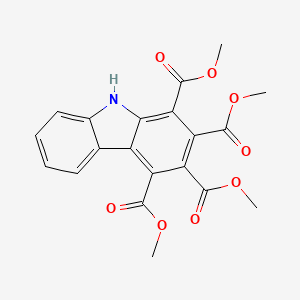
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces acyl groups at specific positions on the carbazole ring, which can then be further modified to introduce methyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by methylation and carboxylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, derivatives of carbazole have been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission .
Comparación Con Compuestos Similares
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can be compared with other carbazole derivatives, such as:
1,3,6,8-Tetramethyl-carbazole: This compound is similar but lacks the carboxylate groups, which affects its reactivity and applications.
Carbazole-9-yl derivatives: These compounds have different substituents on the carbazole ring, leading to variations in their chemical and physical properties.
The unique combination of methyl and carboxylate groups in this compound makes it particularly versatile and valuable for various applications.
Propiedades
Número CAS |
37914-34-4 |
|---|---|
Fórmula molecular |
C20H17NO8 |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C20H17NO8/c1-26-17(22)12-11-9-7-5-6-8-10(9)21-16(11)15(20(25)29-4)14(19(24)28-3)13(12)18(23)27-2/h5-8,21H,1-4H3 |
Clave InChI |
NNTZYLJUKVPYCE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
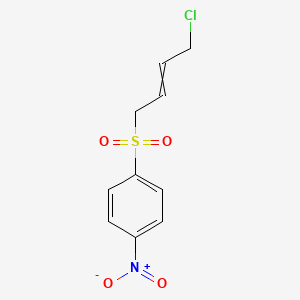
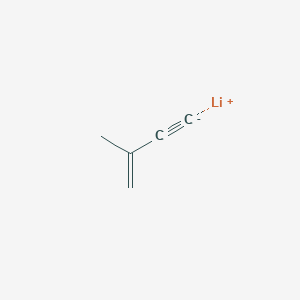
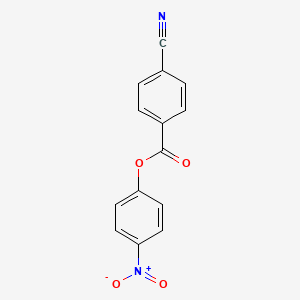
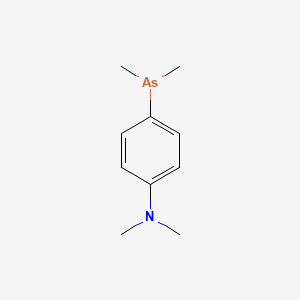
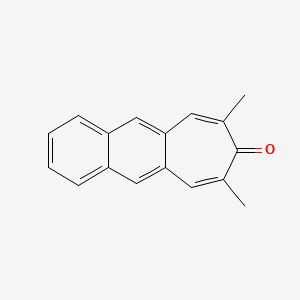
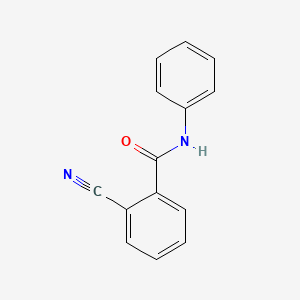

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
